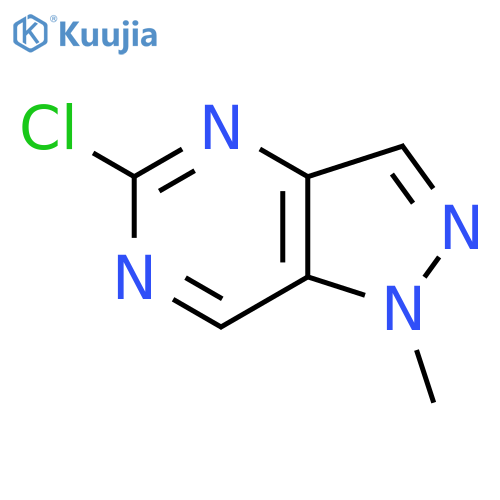

Cas no 1393181-01-5 (5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine)

1393181-01-5 structure

商品名:5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine

CAS番号:1393181-01-5

MF:C6H5ClN4

メガワット:168.583698987961

MDL:MFCD23703367

CID:4698337

PubChem ID:71743115

5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine 化学的及び物理的性質

名前と識別子

-

- 5-CHLORO-1-METHYL-1H-PYRAZOLO[4,3-D]PYRIMIDINE

- OLJXIBBCNSIBFY-UHFFFAOYSA-N

- FCH2329564

- AX8276552

- AKOS023570243

- MFCD23703367

- 1393181-01-5

- 5-chloro-1-methylpyrazolo[4,3-d]pyrimidine

- SY258451

- AS-41576

- CS-0187942

- SCHEMBL11900605

- 5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine

-

- MDL: MFCD23703367

- インチ: 1S/C6H5ClN4/c1-11-5-3-8-6(7)10-4(5)2-9-11/h2-3H,1H3

- InChIKey: OLJXIBBCNSIBFY-UHFFFAOYSA-N

- ほほえんだ: ClC1N=CC2=C(C=NN2C)N=1

計算された属性

- せいみつぶんしりょう: 168.0202739g/mol

- どういたいしつりょう: 168.0202739g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.6

- 疎水性パラメータ計算基準値(XlogP): 0.9

5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM270474-1g |

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine |

1393181-01-5 | 97% | 1g |

$*** | 2023-03-30 | |

| TRC | C383835-50mg |

5-Chloro-1-methyl-1h-pyrazolo[4,3-D]pyrimidine |

1393181-01-5 | 50mg |

$ 230.00 | 2022-06-06 | ||

| abcr | AB448105-250 mg |

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine |

1393181-01-5 | 250mg |

€541.90 | 2023-04-22 | ||

| Chemenu | CM270474-5g |

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine |

1393181-01-5 | 97% | 5g |

$1571 | 2021-08-18 | |

| TRC | C383835-100mg |

5-Chloro-1-methyl-1h-pyrazolo[4,3-D]pyrimidine |

1393181-01-5 | 100mg |

$ 340.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y1213986-1g |

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine |

1393181-01-5 | 95% | 1g |

$900 | 2024-07-23 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13572-10g |

5-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine |

1393181-01-5 | 95% | 10g |

$4400 | 2023-09-07 | |

| abcr | AB448105-250mg |

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine; . |

1393181-01-5 | 250mg |

€532.20 | 2025-02-16 | ||

| abcr | AB448105-100mg |

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine; . |

1393181-01-5 | 100mg |

€289.90 | 2025-02-16 | ||

| abcr | AB448105-1g |

5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine; . |

1393181-01-5 | 1g |

€1418.80 | 2025-02-16 |

5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

2. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

1393181-01-5 (5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine) 関連製品

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1393181-01-5)5-Chloro-1-methyl-1h-pyrazolo4,3-Dpyrimidine

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):151.0/290.0/738.0